Setrobuvir

説明

Molecular Structure Analysis

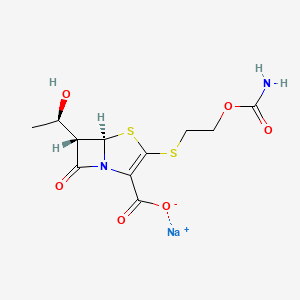

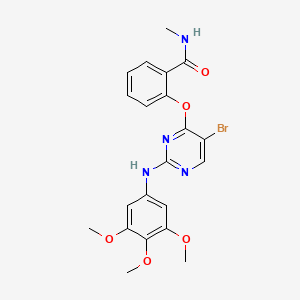

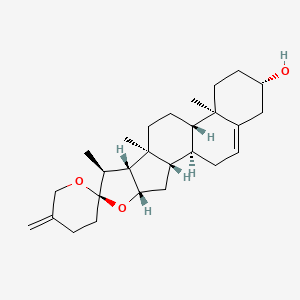

Setrobuvir has a complex molecular structure with the chemical formula C25H25FN4O6S2 . Its exact mass is 560.12 and its average mass is 560.615 . The molecular structure includes a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position .

Chemical Reactions Analysis

Setrobuvir is an orally active non-nucleosidic HCV NS5B polymerase inhibitor . It inhibits both de novo RNA synthesis and primer extension, with IC50s between 4 and 5 nM .

科学的研究の応用

Antiviral Treatments

Setrobuvir has been identified as a top seed for antiviral treatments . It has shown high potential to fight the SARS-CoV-2 strain specifically . The availability of FDA-approved anti-RdRp drugs like Setrobuvir can help treat patients and reduce the danger of the mysterious new viral infection COVID-19 .

RNA-dependent RNA polymerase (RdRp) Inhibition

Setrobuvir has been suggested as a potent drug against SARS-CoV-2 since it tightly binds to its RdRp . RdRp is an essential enzyme for the viral replication process, catalyzing the viral RNA synthesis using a metal ion-dependent mechanism . In recent years, RdRp has emerged as an optimal target for the development of antiviral drugs .

Structure-Based Drug Design

Setrobuvir can be used in structure-based drug design. The structural information available on the RdRp of emerging RNA viruses provides examples of success stories such as for HCV and SARS-CoV-2 . Setrobuvir can be a part of these success stories.

High-Throughput Screening

Setrobuvir was identified from a high-throughput screening campaign of the aryl dihydrouracil fragment . This indicates its potential use in high-throughput screening methods for drug discovery.

Bioavailability Studies

Setrobuvir has been used in bioavailability studies . These studies investigate the relative bioavailability of Setrobuvir tablet formulation versus the reference Setrobuvir capsule formulation following oral administration .

作用機序

Target of Action

Setrobuvir, also known as ANA-598, is a non-nucleosidic inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase enzyme . The NS5B polymerase enzyme is a crucial component in the replication of the HCV, making it a primary target for antiviral drugs like Setrobuvir.

Mode of Action

Setrobuvir works by inhibiting the HCV NS5B polymerase enzyme . This inhibition disrupts the replication process of the HCV, thereby reducing the viral load within the host.

Biochemical Pathways

The biochemical pathways affected by Setrobuvir are primarily related to the replication of the HCV. By inhibiting the NS5B polymerase enzyme, Setrobuvir disrupts the synthesis of new viral RNA, effectively halting the replication of the virus . The downstream effects of this disruption include a reduction in viral load and potentially a halt in the progression of the disease.

Pharmacokinetics

A study has suggested that the pharmacokinetics and viral kinetics of setrobuvir could provide valuable insights into its use in combination with other direct-acting antivirals .

Result of Action

The primary molecular effect of Setrobuvir’s action is the inhibition of the HCV NS5B polymerase enzyme, which leads to a reduction in the replication of the virus . On a cellular level, this results in a decrease in the viral load within the host. The overall effect of Setrobuvir’s action is a potential halt in the progression of Hepatitis C.

特性

IUPAC Name |

N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKOYVOWOVJMPM-RLHIPHHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029850 | |

| Record name | N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Setrobuvir | |

CAS RN |

1071517-39-9 | |

| Record name | Setrobuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071517-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setrobuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071517399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setrobuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETROBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5B2GI8F84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

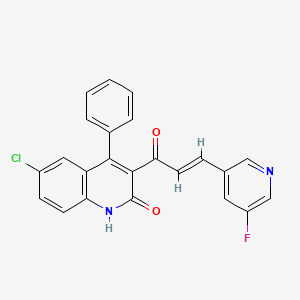

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

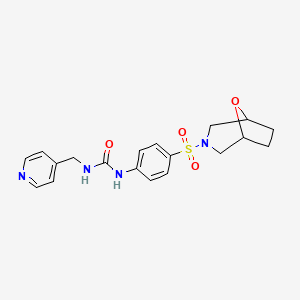

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)

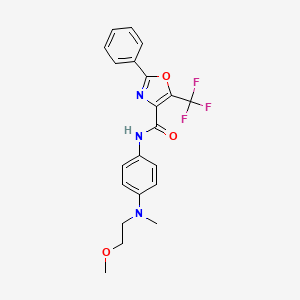

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)